![molecular formula C10H13FO3S B147173 3-Fluoropropyl 4-methylbenzenesulfonate CAS No. 312-68-5](/img/structure/B147173.png)
3-Fluoropropyl 4-methylbenzenesulfonate
Overview
Description
3-Fluoropropyl 4-methylbenzenesulfonate is a synthetic chemical compound with the molecular formula C10H13FO3S. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents . This compound has gained importance in the scientific research community due to its unique properties and wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-fluoropropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzenesulfonic acid and 3-fluoropropanol.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonates such as 3-aminopropyl 4-methylbenzenesulfonate.
Hydrolysis: Products are 4-methylbenzenesulfonic acid and 3-fluoropropanol.
Oxidation: Products include sulfonic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Fluoropropyl 4-methylbenzenesulfonate serves as a versatile building block in organic synthesis. Its sulfonate group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-fluoropropanol in the presence of a base like pyridine or triethylamine. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound is being investigated for its potential in drug development. It acts as a precursor for biologically active compounds, particularly those targeting specific enzymes or receptors . For instance, it has been utilized in the synthesis of radiotracers for imaging tumor MDM2 expression levels, which is crucial for cancer diagnostics .
Case Studies
- Radiotracer Development : A study demonstrated the use of this compound in creating fluorine-18 labeled compounds for positron emission tomography (PET), enhancing the visualization of tumors in vivo .
- Anticancer Agents : Research shows that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy .
Biological Research
Biological Activity
The compound's ability to modulate biological activity makes it a candidate for further exploration in biological research. Its interaction with cellular targets can influence enzyme activity and receptor modulation, which is critical for understanding disease mechanisms and developing new therapeutic strategies .
In Vitro Studies
In vitro studies have highlighted its efficacy in inhibiting cell proliferation in various cancer cell lines while showing reduced toxicity to normal hepatocytes . This selectivity is pivotal for developing safer anticancer therapies.
Industrial Applications
Specialty Chemicals Production
This compound is also used in producing specialty chemicals and materials, including polymers and surfactants. Its unique chemical properties allow it to act as an effective intermediate in synthesizing various industrial compounds.
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Chemical Synthesis | Building block for organic synthesis | Synthesis of pharmaceuticals |
Medicinal Chemistry | Precursor for biologically active compounds | Development of radiotracers for PET imaging |
Biological Research | Modulation of enzyme activity and receptor interactions | Selective cytotoxicity studies |
Industrial Applications | Production of specialty chemicals and materials | Use in polymer synthesis |
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 4-methylbenzenesulfonate can be inferred from the properties of similar fluorine-containing compounds. In the context of COX-2 inhibitors, the fluorine atom increases the selectivity for COX-2 over COX-1, which is desirable to minimize side effects while retaining anti-inflammatory properties. The compound interacts with molecular targets and pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
3-Fluoropropyl 4-methylbenzenesulfonate is unique due to its specific structural features and reactivity. Similar compounds include:
4-Methylbenzenesulfonyl chloride: Used as a precursor in the synthesis of this compound.
3-Fluoropropanol: Another precursor used in the synthesis.
4-Methylbenzenesulfonic acid: A product of hydrolysis of this compound.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research and industrial contexts.
Biological Activity
3-Fluoropropyl 4-methylbenzenesulfonate is a compound of increasing interest in biochemical research due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorinated propyl group attached to a methyl-substituted benzenesulfonate moiety. The presence of the fluorine atom enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.
The mechanism of action for this compound involves several key interactions:
- Enzyme Modulation : The sulfonate group can form strong ionic interactions with positively charged amino acids in proteins, influencing enzyme activity and receptor modulation.
- Cell Membrane Permeability : The fluorinated propyl chain increases the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy in biological systems.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research and pharmacological studies:
- Inhibitory Effects on Cancer Cells : In studies involving various cancer cell lines, including HepG2 (a liver cancer cell line), the compound demonstrated potential inhibitory effects on cell proliferation, suggesting its role as a candidate for anticancer drug development .
- Endocannabinoid System Modulation : It has been investigated as a modulator of endocannabinoid biosynthesis, specifically targeting diacylglycerol lipase (DAGL), which plays a crucial role in the metabolism of endocannabinoids. The compound showed significant inhibitory activity against DAGLα and DAGLβ, indicating its potential therapeutic applications in neurological disorders .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Fibrolamellar Hepatocellular Carcinoma (FL-HCC) :
-
Activity-Based Protein Profiling (ABPP) :
- Competitive ABPP was employed to evaluate the selectivity and activity of fluorine-containing compounds like DH439 (related to this compound) on mouse brain membranes. The findings indicated that these compounds could selectively inhibit DAGL without significantly affecting other serine hydrolases, showcasing their potential for neurological applications .
Research Findings Summary
Properties
IUPAC Name |
3-fluoropropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKJIAEKJWSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422868 | |
Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-68-5 | |
Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoropropyl 4-methylbenzenesulfonate in the synthesis of the berberine derivative?
A1: In this study, this compound is used as an alkylating agent to introduce a fluoropropyl group to berberrubine. [] This reaction results in the formation of the target compound, [19F]HX-01, which is a fluorinated berberine derivative. [] You can find the paper here:
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